Cas no 62438-02-2 (1,2-oxazole-3-carbohydrazide)

1,2-Oxazole-3-carbohydrazide is a heterocyclic compound featuring an oxazole core functionalized with a carbohydrazide group at the 3-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in the preparation of pharmacologically active molecules, agrochemicals, and functional materials. The carbohydrazide moiety offers reactive sites for condensation, cyclization, and derivatization, enabling the synthesis of diverse heterocyclic scaffolds. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep reactions. The compound is of interest in medicinal chemistry for its potential as a building block in the development of bioactive agents, including antimicrobial and anti-inflammatory derivatives.
1,2-oxazole-3-carbohydrazide structure
1,2-oxazole-3-carbohydrazide structure
Product name:1,2-oxazole-3-carbohydrazide
CAS No:62438-02-2
MF:C4H5N3O2
MW:127.101400136948
CID:444782
PubChem ID:54338553

1,2-oxazole-3-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 3-Isoxazolecarboxylic acid, hydrazide
    • 1,2-oxazole-3-carbohydrazide
    • isoxazole-3-carbohydrazide
    • A1-01082
    • BIDIOFINQYYTRY-UHFFFAOYSA-N
    • AKOS011074325
    • 3-Isoxazolecarbohydrazide
    • EN300-101722
    • 62438-02-2
    • AB28024
    • FT-0729435
    • SCHEMBL157610
    • DTXSID60710673
    • 3-ISOXAZOLECARBOXYLIC ACID HYDRAZIDE
    • MDL: MFCD06738847
    • Inchi: InChI=1S/C4H5N3O2/c5-6-4(8)3-1-2-9-7-3/h1-2H,5H2,(H,6,8)
    • InChI Key: BIDIOFINQYYTRY-UHFFFAOYSA-N
    • SMILES: C1=CON=C1C(=O)NN

Computed Properties

  • Exact Mass: 127.03825
  • Monoisotopic Mass: 127.038176411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 81.2Ų

Experimental Properties

  • PSA: 81.15

1,2-oxazole-3-carbohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-101722-0.25g
1,2-oxazole-3-carbohydrazide
62438-02-2 95%
0.25g
$183.0 2023-10-28
Enamine
EN300-101722-2.5g
1,2-oxazole-3-carbohydrazide
62438-02-2 95%
2.5g
$894.0 2023-10-28
TRC
E590135-100mg
1,2-oxazole-3-carbohydrazide
62438-02-2
100mg
$ 210.00 2022-06-05
Enamine
EN300-101722-0.5g
1,2-oxazole-3-carbohydrazide
62438-02-2 95%
0.5g
$342.0 2023-10-28
TRC
E590135-10mg
1,2-oxazole-3-carbohydrazide
62438-02-2
10mg
$ 50.00 2022-06-05
Enamine
EN300-101722-10g
1,2-oxazole-3-carbohydrazide
62438-02-2 95%
10g
$1962.0 2023-10-28
Enamine
EN300-101722-5g
1,2-oxazole-3-carbohydrazide
62438-02-2 95%
5g
$1322.0 2023-10-28
Aaron
AR00F61S-500mg
3-Isoxazolecarboxylic acid hydrazide
62438-02-2 95%
500mg
$496.00 2023-12-14
A2B Chem LLC
AH06580-2.5g
Isoxazole-3-carbohydrazide
62438-02-2 95%
2.5g
$977.00 2024-04-19
A2B Chem LLC
AH06580-1g
Isoxazole-3-carbohydrazide
62438-02-2 95%
1g
$517.00 2024-04-19

Additional information on 1,2-oxazole-3-carbohydrazide

Introduction to 1,2-oxazole-3-carbohydrazide (CAS No. 62438-02-2)

1,2-oxazole-3-carbohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 62438-02-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole class, characterized by a five-membered ring containing one oxygen atom and two carbon atoms, fused with a hydrazide functional group at the 3-position. The unique structural features of 1,2-oxazole-3-carbohydrazide make it a versatile intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders.

The 1,2-oxazole core is a privileged scaffold in drug discovery due to its ability to interact with biological targets in multiple ways. Its aromaticity and electron-rich nature allow for hydrogen bonding, π-stacking interactions, and metal coordination, which are critical for drug-receptor binding. The presence of the carbohydrazide group further enhances its pharmacological potential by enabling reactions such as hydrazine insertion into carbonyl groups or formation of Schiff bases, which are known to modulate enzyme activity and receptor function.

Recent advancements in medicinal chemistry have highlighted the therapeutic potential of 1,2-oxazole derivatives in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have demonstrated that compounds incorporating this motif can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are pivotal in maintaining cognitive function. Moreover, the 3-carbohydrazide moiety has been explored for its ability to chelate metal ions, which is relevant in developing treatments for metalloproteinases involved in oxidative stress and inflammation.

In the realm of oncology, 1,2-oxazole-3-carbohydrazide has shown promise as a precursor for kinase inhibitors. The oxazole ring can mimic ATP binding pockets in kinases, while the hydrazide group allows for covalent bond formation with key residues, leading to targeted protein degradation. Preliminary computational studies suggest that this compound can selectively inhibit tyrosine kinases over other isoforms, reducing off-target effects and minimizing side reactions.

The synthesis of 1,2-oxazole-3-carbohydrazide typically involves multi-step organic reactions starting from readily available precursors such as 2-aminothiophene-3-carboxylic acid or 2-hydroxythiophene-3-carboxylic acid. The key step involves cyclization to form the oxazole ring followed by hydrazide introduction via dehydration or oxidation-reduction pathways. Advances in green chemistry have led to more sustainable synthetic routes, including catalytic methods that reduce waste and energy consumption.

From a pharmacokinetic perspective, derivatives of 1,2-oxazole-3-carbohydrazide exhibit favorable solubility profiles when modified with hydrophilic or lipophilic substituents. This balance is crucial for achieving optimal bioavailability and tissue distribution. For instance, halogenated analogs have shown improved blood-brain barrier penetration, making them attractive candidates for central nervous system therapies.

One notable application of 1,2-oxazole-3-carbohydrazide is in the development of anti-inflammatory agents. The oxazole ring can interact with cyclooxygenase (COX) enzymes or lipoxygenase pathways by mimicking arachidonic acid derivatives. The hydrazide group further enhances anti-inflammatory activity by inhibiting pro-inflammatory cytokine production through redox-sensitive mechanisms.

Recent clinical trials have explored novel derivatives of 1,2-oxazole-3-carbohydrazide as potential treatments for autoimmune diseases such as rheumatoid arthritis. These studies highlight its ability to modulate T-cell signaling pathways by inhibiting p38 MAPK phosphorylation and NFκB activation. The dual-action of this compound on both enzymatic and receptor targets makes it a promising candidate for combinatory therapies.

The chemical diversity derived from 1,2-oxazole-3-carbohydrazide allows for extensive structure-activity relationship (SAR) studies. By varying substituents on the oxazole ring or introducing different linkers between the hydrazide group and the core structure, researchers can fine-tune pharmacological properties such as potency, selectivity, and metabolic stability. This flexibility underscores its importance as a building block in drug discovery pipelines.

In conclusion,1,2-oxazole-3-carbohydrazide (CAS No. 62438-02-2) represents a significant advancement in medicinal chemistry due to its structural versatility and therapeutic potential. Its applications span neurology, oncology, anti-inflammation, and autoimmune disease treatment domains. As research continues to uncover new biological targets and synthetic methodologies,1,2-oxazole derivatives will remain at forefront of drug development efforts aimed at addressing unmet medical needs.

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